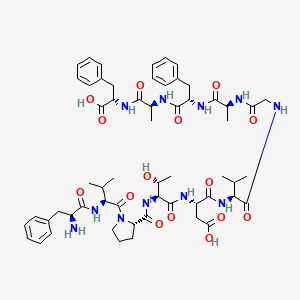

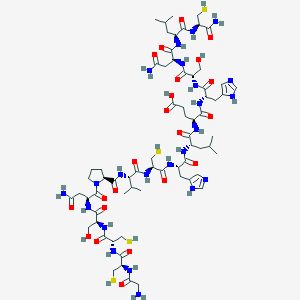

Gccsnpvchlehsnlc*

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

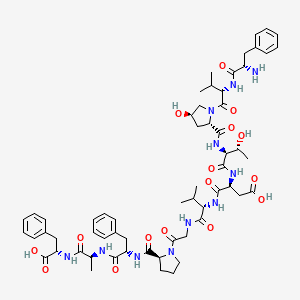

El compuesto Glicil-Cisteinil-Cisteinil-Seril-Asparaginil-Prolil-Valil-Cisteinil-Histidinil-Leucil-Glutamil-Histidinil-Seril-Asparaginil-Leucil-Cisteinil-NH2 GCCSNPVCHLEHSNLC , es un péptido derivado del veneno del caracol cono marino Conus magus. Este péptido es un antagonista potente y selectivo de los receptores neuronales de acetilcolina nicotínicos (nAChRs), específicamente dirigido a las subunidades α3β2 y β3 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Glicil-Cisteinil-Cisteinil-Seril-Asparaginil-Prolil-Valil-Cisteinil-Histidinil-Leucil-Glutamil-Histidinil-Seril-Asparaginil-Leucil-Cisteinil-NH2 implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena peptídica unida a la resina utilizando agentes activadores como HBTU o DIC.

Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan utilizando TFA.

Métodos de producción industrial

La producción industrial de Glicil-Cisteinil-Cisteinil-Seril-Asparaginil-Prolil-Valil-Cisteinil-Histidinil-Leucil-Glutamil-Histidinil-Seril-Asparaginil-Leucil-Cisteinil-NH2 sigue principios similares a la síntesis de laboratorio, pero a una escala mayor. Se utilizan sintetizadores de péptidos automatizados para garantizar una alta productividad y coherencia. La purificación generalmente se logra mediante cromatografía líquida de alta resolución (HPLC), y el producto final se liofiliza para su almacenamiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Glicil-Cisteinil-Cisteinil-Seril-Asparaginil-Prolil-Valil-Cisteinil-Histidinil-Leucil-Glutamil-Histidinil-Seril-Asparaginil-Leucil-Cisteinil-NH2: se somete a varios tipos de reacciones químicas:

Oxidación: Los residuos de cisteína forman puentes disulfuro, que son cruciales para la estabilidad y actividad del péptido.

Reducción: Los puentes disulfuro se pueden reducir de nuevo a tioles libres utilizando agentes reductores como DTT o TCEP.

Sustitución: Los residuos de aminoácidos se pueden sustituir para crear análogos con diferentes propiedades

Reactivos y condiciones comunes

Oxidación: La oxidación al aire o el yodo se pueden utilizar para formar puentes disulfuro.

Reducción: DTT o TCEP son agentes reductores comunes.

Sustitución: Los aminoácidos protegidos con Fmoc y los agentes de acoplamiento como HBTU o DIC se utilizan en SPPS

Productos principales

Los productos principales de estas reacciones incluyen la forma oxidada del péptido con puentes disulfuro y varios análogos con aminoácidos sustituidos .

Aplicaciones en investigación científica

Glicil-Cisteinil-Cisteinil-Seril-Asparaginil-Prolil-Valil-Cisteinil-Histidinil-Leucil-Glutamil-Histidinil-Seril-Asparaginil-Leucil-Cisteinil-NH2: tiene varias aplicaciones en investigación científica:

Neurociencia: Se utiliza para estudiar la función de los receptores neuronales de acetilcolina nicotínicos (nAChRs) y su papel en los trastornos neurológicos.

Farmacología: El péptido sirve como herramienta para desarrollar antagonistas selectivos de nAChR para fines terapéuticos.

Toxicología: La investigación sobre el péptido ayuda a comprender los efectos tóxicos del veneno del caracol cono y a desarrollar antídotos .

Aplicaciones Científicas De Investigación

Gly-Cys-Cys-Ser-Asn-Pro-Val-Cys-His-Leu-Glu-His-Ser-Asn-Leu-Cys-NH2: has several scientific research applications:

Neuroscience: It is used to study the function of neuronal nicotinic acetylcholine receptors (nAChRs) and their role in neurological disorders.

Pharmacology: The peptide serves as a tool to develop selective nAChR antagonists for therapeutic purposes.

Toxicology: Research on the peptide helps understand the toxic effects of cone snail venom and develop antivenoms .

Mecanismo De Acción

El péptido ejerce sus efectos uniéndose a las subunidades α3β2 y β3 de los receptores neuronales de acetilcolina nicotínicos (nAChRs). Esta unión inhibe la actividad del receptor, evitando la entrada de cationes como el sodio y el calcio, que son esenciales para la señalización neuronal. La inhibición de los nAChRs interrumpe la neurotransmisión, lo que lleva a los efectos neurotóxicos del péptido .

Comparación Con Compuestos Similares

Glicil-Cisteinil-Cisteinil-Seril-Asparaginil-Prolil-Valil-Cisteinil-Histidinil-Leucil-Glutamil-Histidinil-Seril-Asparaginil-Leucil-Cisteinil-NH2: es único debido a su alta selectividad para las subunidades α3β2 y β3 de los nAChRs. Los compuestos similares incluyen:

α-Conotoxina GI: Se dirige a los nAChRs de tipo muscular.

α-Conotoxina ImI: Selectivo para α7 nAChRs.

α-Conotoxina PnIA: Se dirige a α7 y α3β2 nAChRs .

Estos compuestos comparten similitudes estructurales pero difieren en su selectividad y potencia del receptor, destacando las propiedades únicas de Glicil-Cisteinil-Cisteinil-Seril-Asparaginil-Prolil-Valil-Cisteinil-Histidinil-Leucil-Glutamil-Histidinil-Seril-Asparaginil-Leucil-Cisteinil-NH2 .

Propiedades

Fórmula molecular |

C67H107N23O22S4 |

|---|---|

Peso molecular |

1715.0 g/mol |

Nombre IUPAC |

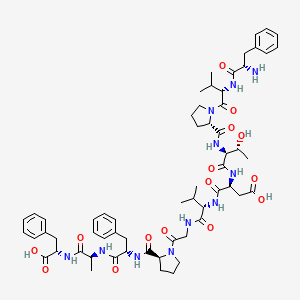

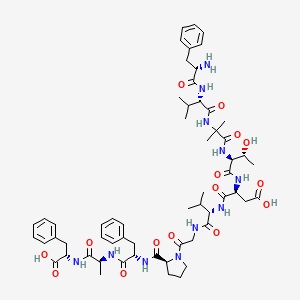

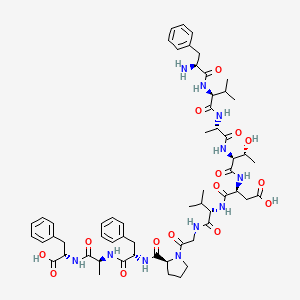

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H107N23O22S4/c1-29(2)12-35(55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(23-113)53(71)98)78-57(102)37(14-32-19-72-27-74-32)81-63(108)46(26-116)88-66(111)52(31(5)6)89-65(110)47-8-7-11-90(47)67(112)40(17-49(70)94)83-61(106)42(22-92)85-64(109)45(25-115)87-62(107)44(24-114)76-50(95)18-68/h19-20,27-31,34-47,52,91-92,113-116H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |

Clave InChI |

MLPOWHAMUPIMTC-XCQLYXDWSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)

![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)

![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)

![N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)

![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)